

# Enhancing the encapsulation efficiency of ONO-1301 in PLGA microspheres

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B15572767 Get Quote

# Technical Support Center: ONO-1301 Encapsulation in PLGA Microspheres

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of ONO-1301 in Poly(lactic-co-glycolic acid) (PLGA) microspheres.

## **Troubleshooting Guide & FAQs**

This section addresses specific issues that may be encountered during the experimental process of encapsulating ONO-1301 in PLGA microspheres.

**FAQs** 

Q1: What is the most common method for encapsulating ONO-1301 in PLGA microspheres?

A1: The most frequently reported method is the oil-in-water (o/w) emulsion/solvent evaporation technique.[1][2][3][4] This involves dissolving ONO-1301 and PLGA in a water-immiscible organic solvent, emulsifying this oil phase in an aqueous solution containing a stabilizer (like polyvinyl alcohol, PVA), and then evaporating the organic solvent to form solid microspheres.

Q2: I am experiencing low encapsulation efficiency. What are the potential causes and how can I improve it?

### Troubleshooting & Optimization





A2: Low encapsulation efficiency for drugs that are not highly water-soluble, like ONO-1301, can still occur.[2] Key factors and potential solutions include:

- PLGA Concentration: A low concentration of PLGA in the organic phase results in low viscosity, which may allow the drug to diffuse into the aqueous phase. Increasing the PLGA concentration can enhance the viscosity of the organic phase, hindering drug movement into the aqueous phase and promoting faster polymer precipitation around the drug, leading to a more compact microsphere matrix.[5]
- Solvent Evaporation Rate: Rapid solvent evaporation can lead to the formation of porous microspheres, from which the drug can easily leak out. Controlling the evaporation rate, for instance by adjusting the stirring speed or temperature, can result in a denser microsphere structure and improved encapsulation.
- Drug Partitioning: Although ONO-1301 is not highly soluble in water, some partitioning into
  the external aqueous phase can still occur, reducing encapsulation efficiency.[2][6] Strategies
  to mitigate this include optimizing the organic solvent system and the composition of the
  aqueous phase.
- PLGA Properties: The molecular weight and lactide-to-glycolide (L/G) ratio of the PLGA can influence the encapsulation efficiency.[3][4][7] Experimenting with different PLGA types may be necessary to find the optimal formulation for ONO-1301.

Q3: My microspheres exhibit a high initial burst release of ONO-1301. How can I control this?

A3: A high initial burst release is a common challenge and can be addressed through several strategies:

- Self-Healing Encapsulation: Performing the solvent evaporation step at a temperature close
  to the glass transition temperature (Tg) of the PLGA (around 40°C for PLGA 7505) can
  promote a "self-healing" process.[2][8] This results in a smoother microsphere surface with
  fewer pores, which significantly suppresses the initial burst release.[2][9]
- Addition of Plasticizers: Incorporating hydrophobic plasticizers, such as dimethyl phthalate (DEP) or tributyl O-acetylcitrate (TBAC), into the organic phase can effectively reduce the initial burst.[2][8] These plasticizers lower the Tg of the polymer and contribute to a smoother



surface morphology.[2] The combination of self-healing and the addition of a plasticizer has been shown to be particularly effective.[2][8]

Microsphere Size: The particle diameter of the microspheres can affect the release period.[3]
 [4] Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release. Optimizing the preparation parameters to achieve a desired particle size is crucial.

Q4: What impact do the properties of PLGA have on the final microspheres?

A4: The properties of PLGA, such as its molecular weight and the lactide/glycolide (L/G) ratio, are critical determinants of the final microsphere characteristics:[7]

- Molecular Weight: Higher molecular weight PLGA generally leads to a longer sustainedrelease period.[3]
- Lactide/Glycolide (L/G) Ratio: This ratio affects the degradation rate of the polymer and, consequently, the drug release kinetics.[3][7] A higher glycolide content typically results in a faster degradation rate.
- Terminal Group: The nature of the polymer end groups (e.g., ester or carboxyl) can also influence the drug release profile.[7]

Q5: How can I improve the stability of ONO-1301 within the PLGA microspheres during storage?

A5: The stability of ONO-1301 in PLGA microspheres can be enhanced by co-encapsulating antioxidants. The use of butylated hydroxytoluene (BHT) has been shown to be effective in improving the stability of ONO-1301 during storage and in vitro release studies.[10][11]

### **Data on Formulation Parameters**

The following tables summarize quantitative data from studies on ONO-1301-loaded PLGA microspheres, illustrating the impact of various formulation and process parameters on microsphere characteristics.

Table 1: Effect of Evaporation Temperature on ONO-1301 PLGA Microspheres



| Formulation | Evaporation<br>Temperature<br>(°C) | Average<br>Diameter (µm) | Actual<br>Loading (%) | Loading<br>Efficiency (%) |
|-------------|------------------------------------|--------------------------|-----------------------|---------------------------|
| 1           | 25                                 | 34.8                     | 13.7                  | 82.2                      |
| 2           | 30                                 | 29.5                     | 13.8                  | 82.8                      |
| 3           | 35                                 | 28.1                     | 13.6                  | 81.9                      |
| 4           | 40                                 | 26.3                     | 14.2                  | 85.2                      |

Data extracted from a study on self-healing encapsulation, with a fixed evaporation time of 6 hours.[9]

Table 2: Effect of Evaporation Time on ONO-1301 PLGA Microspheres at 40°C

| Formulation | Evaporation<br>Time (h) | Average<br>Diameter (µm) | Actual<br>Loading (%) | Loading<br>Efficiency (%) |
|-------------|-------------------------|--------------------------|-----------------------|---------------------------|
| 4           | 6                       | 28.4                     | 11.8                  | 71.1                      |
| 5           | 12                      | 33.8                     | 12.4                  | 74.5                      |
| 6           | 24                      | 31.5                     | 12.9                  | 77.1                      |
| 7           | 48                      | 32.6                     | 13.2                  | 79.4                      |

Data from the same study, investigating the effect of evaporation duration at the optimal temperature.[2]

### **Experimental Protocols**

Protocol 1: Preparation of ONO-1301 Loaded PLGA Microspheres by Oil-in-Water (o/w) Emulsion/Solvent Evaporation

This protocol is a generalized procedure based on methodologies reported in the literature.[2] [12]

Materials:



- ONO-1301
- PLGA (e.g., PLGA 7505, MW 50,000)[2][4]
- Dichloromethane (DCM)
- Methanol or Ethanol[2][12]
- Polyvinyl alcohol (PVA)
- Deionized water

#### Procedure:

- Prepare the Organic Phase (Oil Phase):
  - Dissolve a specific amount of PLGA and ONO-1301 in a mixture of dichloromethane and methanol (e.g., a 5:1 ratio of DCM to methanol).[2]
- Prepare the Aqueous Phase:
  - Prepare an aqueous solution of PVA (e.g., 0.5-2% w/v) in deionized water. This will serve
    as the continuous phase and stabilizer.
- Form the Emulsion:
  - Add the organic phase dropwise into the aqueous phase while stirring at a controlled speed to form an oil-in-water emulsion.
- Solvent Evaporation:
  - Continuously stir the emulsion at a specific temperature (e.g., room temperature or 40°C for self-healing) for a defined period (e.g., 6-48 hours) to allow for the evaporation of the organic solvents.[2]
- Microsphere Collection and Washing:
  - Collect the hardened microspheres by centrifugation.



- Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
- Drying:
  - Lyophilize (freeze-dry) the washed microspheres to obtain a fine, dry powder.

### **Visual Guides**

Diagram 1: Workflow for ONO-1301 PLGA Microsphere Preparation





Click to download full resolution via product page

A schematic of the oil-in-water emulsion/solvent evaporation method for preparing ONO-1301 loaded PLGA microspheres.

Diagram 2: Factors Influencing Encapsulation Efficiency and Burst Release





Click to download full resolution via product page

Key formulation and process parameters affecting the characteristics of ONO-1301 PLGA microspheres.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(lactic-co-glycolic acid) microsphere production based on quality by design: a review -PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]



- 7. tandfonline.com [tandfonline.com]
- 8. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]
- 10. Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Enhancing the encapsulation efficiency of ONO-1301 in PLGA microspheres]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572767#enhancing-the-encapsulation-efficiency-of-ono-1301-in-plga-microspheres]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com